molecular formula C17H17NO B6244726 4-[3-(benzyloxy)phenyl]butanenitrile CAS No. 149506-40-1

4-[3-(benzyloxy)phenyl]butanenitrile

Cat. No.: B6244726
CAS No.: 149506-40-1
M. Wt: 251.3
InChI Key:
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Description

4-[3-(benzyloxy)phenyl]butanenitrile is an organic compound with the molecular formula C17H17NO It is characterized by a benzyloxy group attached to a phenyl ring, which is further connected to a butanenitrile chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(benzyloxy)phenyl]butanenitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxybenzaldehyde and benzyl bromide.

    Formation of Benzyloxybenzaldehyde: 3-hydroxybenzaldehyde is reacted with benzyl bromide in the presence of a base like potassium carbonate to form 3-benzyloxybenzaldehyde.

    Formation of this compound: The 3-benzyloxybenzaldehyde is then subjected to a Knoevenagel condensation reaction with butanenitrile in the presence of a base like piperidine to yield this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-[3-(benzyloxy)phenyl]butanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[3-(benzyloxy)phenyl]butanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-(benzyloxy)phenyl]butanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The benzyloxy group can enhance binding affinity to certain molecular targets, while the nitrile group can participate in hydrogen bonding or other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(benzyloxy)phenoxy]butanenitrile
  • 4-(benzyloxy)phenylacetonitrile
  • 4-(benzyloxy)phenylpropionitrile

Uniqueness

4-[3-(benzyloxy)phenyl]butanenitrile is unique due to the specific positioning of the benzyloxy group on the phenyl ring and the butanenitrile chain. This structural arrangement can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.

Properties

CAS No.

149506-40-1

Molecular Formula

C17H17NO

Molecular Weight

251.3

Purity

95

Origin of Product

United States

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